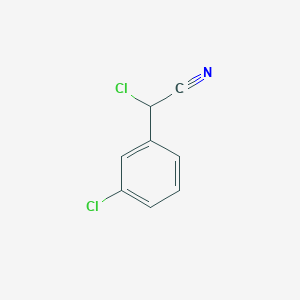![molecular formula C13H8BrNS2 B2878552 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole CAS No. 338401-69-7](/img/structure/B2878552.png)
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole is an organic compound with the molecular formula C13H8BrNS2 and a molecular weight of 322.24. This compound features a benzothiazole core substituted with a 5-bromothiophene moiety via an ethenyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Wirkmechanismus
Target of Action
This compound is a derivative of thiophene, which is often used in organic synthesis and material chemistry .
Mode of Action
It is known that thiophene derivatives can participate in various chemical reactions, such as nucleophilic substitution reactions, coupling reactions, and cyclization reactions, thereby introducing different functional groups and conformations .
Biochemical Pathways
Thiophene derivatives are widely used in the synthesis of drug molecules and luminescent materials . They can introduce specific substituents, alter the conjugated structure and electronic properties of the thiophene molecule, thereby regulating its optical properties and luminescent effects .
Pharmacokinetics
The solubility of the compound in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Given its potential use in the synthesis of luminescent materials , it may have effects on cellular processes related to light emission.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where the benzothiazole derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.
Final Coupling: The brominated thiophene is then coupled with the ethenyl-substituted benzothiazole under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.
Reduction: Reduced forms of the ethenyl linkage and other functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-5-bromothiophene: A related compound with a similar thiophene ring structure.
5-Bromothiophene-2-carbaldehyde: Another thiophene derivative with a bromine atom at the 5-position.
2,5-Dibromothiophene: A thiophene derivative with two bromine atoms at the 2- and 5-positions.
Uniqueness
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core and a brominated thiophene moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS2/c14-12-7-5-9(16-12)6-8-13-15-10-3-1-2-4-11(10)17-13/h1-8H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLCYSGZXOIFTF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethyl-N-[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2878469.png)
![2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2878470.png)
![6-[(2-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878472.png)


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2878476.png)


![6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2878480.png)



![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B2878488.png)
![6-(4-benzylpiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2878490.png)
